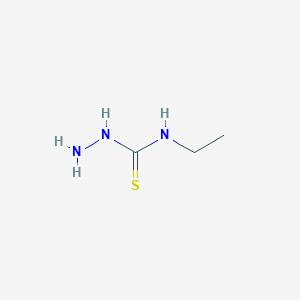

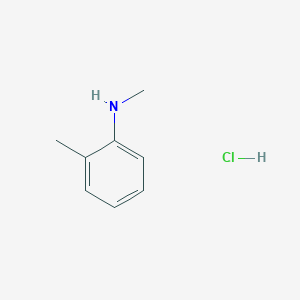

N,2-dimethylaniline hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N-dimethylaniline derivatives, closely related to N,2-dimethylaniline hydrochloride, can be achieved through palladium-catalyzed Buchwald-Hartwig amination of (hetero)aryl triflates. This process involves the formation of a C-N bond in excellent yields using a straightforward catalytic system. These derivatives are important building blocks in organic synthesis due to their multifunctional reaction capabilities (Taeufer & Pospech, 2020).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of N,N-dimethylaniline complexes have been examined, revealing that the N atom in the N,N-dimethylaniline molecule exhibits a partially tetrahedral character. This structure influences the strength of intermolecular interactions, particularly on the side where the lone-pair electrons of the N atom are located (Dahl, 2000).

Chemical Reactions and Properties

N,N-Dimethylaniline undergoes oxidative dimerization in the presence of a nonheme iron(IV)-oxo complex, resulting in the formation of tetramethylbenzidine. This reaction is enhanced by scandium triflate, which also facilitates oxidative N-demethylation when the position for C-C bond formation is obstructed (Park et al., 2011).

Physical Properties Analysis

The electrosynthesis of Poly-N,N-dimethylaniline demonstrates its potential for varied applications. This polymer is prepared through electrochemical polymerization, and its properties are characterized using techniques such as cyclic voltammetry and scanning electron microscopy. The modified electrodes with poly-N,N-dimethylaniline show distinct electrochemical behaviors, indicating its physical versatility (Ocón & Herrasti, 1991).

Chemical Properties Analysis

The reactivity patterns of N,N-dimethylaniline, including its radical cation formation and subsequent reactions, have been studied. These radical cations can dimerize or undergo nucleophilic substitution, leading to para-substituted dialkylanilines. These reactions illustrate the diverse chemical properties and reactivity of N,N-dimethylaniline under various conditions (Kirchgessner, Sreenath, & Gopidas, 2006).

Applications De Recherche Scientifique

Pharmaceuticals

- Field : Pharmaceuticals

- Application : N,2-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine ® ), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .

- Method : 2,6-DMA together with its five positional isomers and related compounds were separated using a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method within a shorter runtime . The developed UPLC method was capable to detect and quantify the impurities at lower levels, i.e., Limit of Detection (LOD) 0.007 µg mL −1 and Limit of Quantification (LOQ) 0.02 µg mL −1 .

- Results : The chromatographic separation of the impurities was successfully accomplished on Acquity UPLC CSH Phenyl hexyl (100 mm×2.1 mm×1.7 µm) column at a flow rate of 0.3 mL min −1 and signal detection of 210 nm at a sampling rate of 10 points second −1 .

Chemical Synthesis

- Field : Chemical Synthesis

- Application : N,2-Dimethylaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation .

- Method : The specific method of application or experimental procedures for this use case is not provided in the source .

- Results : The specific results or outcomes obtained from this use case are not provided in the source .

Dye Manufacturing

- Field : Dye Manufacturing

- Application : DMA is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .

- Method : The specific method of application or experimental procedures for this use case is not provided in the source .

- Results : The specific results or outcomes obtained from this use case are not provided in the source .

Polymerization Accelerator

- Field : Polymerization Accelerator

- Application : DMA serves as a promoter in the curing of polyester and vinyl ester resins . It’s also used as a polymerization accelerator for the manufacture of bone cements and prosthetic devices .

- Method : The specific method of application or experimental procedures for this use case is not provided in the source .

- Results : The specific results or outcomes obtained from this use case are not provided in the source .

Pesticide Intermediates

- Field : Pesticide Manufacturing

- Application : DMA is used as an intermediate in the production of pesticides .

- Method : The specific method of application or experimental procedures for this use case is not provided in the source .

- Results : The specific results or outcomes obtained from this use case are not provided in the source .

Metabolic Studies

- Field : Biochemical Research

- Application : DMA is used in in vitro metabolism studies. It has been studied using guinea pig and rabbit preparations and GLC techniques .

- Method : The study confirmed N-demethylation and N-oxidation as metabolic pathways, and also established ring hydroxylation as a metabolic route .

- Results : The specific results or outcomes obtained from this use case are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

N,2-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7-5-3-4-6-8(7)9-2;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLGXHLMMSXFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065115 | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethylaniline hydrochloride | |

CAS RN |

10541-29-4 | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-o-toluidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)